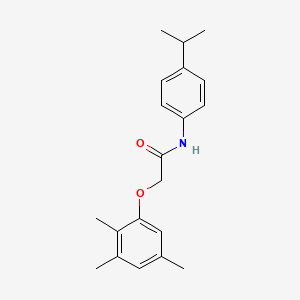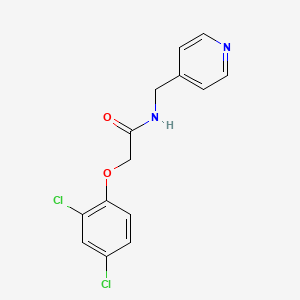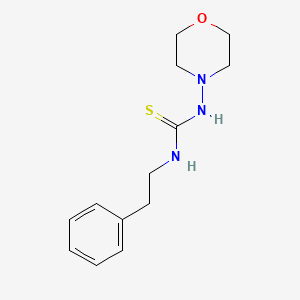![molecular formula C12H17N3O2 B5797253 N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5797253.png)
N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyridine derivative that has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for further investigation. In
Mechanism of Action
The exact mechanism of action of N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in various biological processes. For example, it has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and physiological effects:
N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and regulate gene expression. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potentially useful therapeutic agent for a variety of conditions.
Advantages and Limitations for Lab Experiments
One advantage of using N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide in lab experiments is its ability to selectively target certain enzymes or signaling pathways, allowing for more precise investigation of specific biological processes. However, one limitation is that its exact mechanism of action is not fully understood, which may make interpretation of results more difficult.
Future Directions
There are many potential future directions for research involving N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide. One area of focus could be the development of more potent and selective analogs of this compound for use as therapeutic agents. Another direction could be the investigation of its potential as a tool for studying the mechanisms of various biological processes, such as the regulation of gene expression or the development of certain diseases. Additionally, further research could be done to better understand its mechanism of action and its potential applications in scientific research.
Synthesis Methods
The synthesis of N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide involves the reaction of 2-cyanopyridine with 3,3-dimethylbutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to yield the final compound. This method has been optimized for high yield and purity, making it a reliable and efficient way to produce N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide.
Scientific Research Applications
N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide has been used in a variety of scientific research applications. One area of focus has been its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further investigation.
Another area of research has been the use of N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide as a tool for studying the mechanisms of various biological processes. For example, this compound has been used to investigate the role of certain enzymes in the regulation of gene expression, as well as the mechanisms underlying the development of certain diseases.
properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)8-10(16)17-15-11(13)9-6-4-5-7-14-9/h4-7H,8H2,1-3H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYARHZLNPPQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)ON=C(C1=CC=CC=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(=O)O/N=C(/C1=CC=CC=N1)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5797198.png)
![2-anilino-5-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5797208.png)
![1-(3-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4,6-trimethylphenyl)ethanone](/img/structure/B5797216.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-methoxyphenyl)benzamide](/img/structure/B5797221.png)

![2-[benzyl(3,4-dichlorobenzyl)amino]ethanol](/img/structure/B5797242.png)
![N'-(3-methoxyphenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5797245.png)
![7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5797256.png)

![2-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5797265.png)
